molecular formula C13H14BrN3 B8165366 7-Bromo-2-(piperidin-1-yl)quinoxaline

7-Bromo-2-(piperidin-1-yl)quinoxaline

Cat. No.: B8165366
M. Wt: 292.17 g/mol
InChI Key: FYUPTQWDHNGKHC-UHFFFAOYSA-N
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Description

7-Bromo-2-(piperidin-1-yl)quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and chemical industry. The presence of the bromine atom and the piperidine ring in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(piperidin-1-yl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with piperidine in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as triethylene diamine. The process can be summarized as follows:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(piperidin-1-yl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, quinoxaline N-oxides, and fused heterocyclic compounds .

Scientific Research Applications

Biological Applications

7-Bromo-2-(piperidin-1-yl)quinoxaline has been investigated for various biological activities:

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against multiple cancer cell lines:

  • IC50 Values:
    • HCT-116 (colon cancer): ~1.9 µg/mL
    • MCF-7 (breast cancer): ~2.3 µg/mL
      These values indicate strong anticancer potential compared to doxorubicin (IC50 = 3.23 µg/mL) .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) Results:
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL
    • Candida albicans: 16 µg/mL
      These findings suggest its potential as a therapeutic agent against bacterial and fungal infections .

Case Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic properties of quinoxaline derivatives, this compound exhibited significant activity against HCT-116 and MCF-7 cell lines, indicating its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens, demonstrating effective inhibition at low concentrations, which supports its application in treating infections caused by resistant strains .

Summary of Synthetic Methods

Method DescriptionYield (%)Reference
One-pot synthesis using TiO2 catalyst95%
Ammonolysis and cyclization93%
Reflux with substituted amines75–80%

Mechanism of Action

The mechanism of action of 7-Bromo-2-(piperidin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the piperidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on its specific interactions with the molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-(piperidin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperidine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications .

Biological Activity

7-Bromo-2-(piperidin-1-yl)quinoxaline is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the seventh position of the quinoxaline ring and a piperidine moiety at the second position. Its chemical formula is C11H12BrN3C_{11}H_{12}BrN_3, with a molecular weight of approximately 272.14 g/mol.

PropertyValue
Molecular FormulaC₁₁H₁₂BrN₃
Molecular Weight272.14 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have investigated the anticancer potential of quinoxaline derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those with deficiencies in DNA repair mechanisms.

The primary mechanism through which this compound exerts its anticancer effects is through the inhibition of PARP (poly(ADP-ribose) polymerase) enzymes. PARP inhibitors have been recognized for their ability to induce synthetic lethality in BRCA-mutated cancer cells, enhancing the damage to DNA and leading to cell death .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinoxaline core significantly influence biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances the compound's potency against cancer cell lines compared to other derivatives lacking such substitutions .

Table 2: SAR Insights for Quinoxaline Derivatives

CompoundIC50 (μM)Comments
This compoundNot specifiedEffective against BRCA-mutated cells
Quinoxaline Derivative A5.0Moderate activity
Quinoxaline Derivative B15.0Less effective than derivative A

Study on Antitumor Efficacy

In a study published by NCBI, various quinoxaline derivatives were tested for their ability to inhibit cancer cell proliferation. The results showed that compounds similar to this compound demonstrated promising anticancer activity against breast cancer cell lines (e.g., MDA-MB-436), with significant growth inhibition observed .

Clinical Relevance

The potential therapeutic applications extend beyond oncology; quinoxaline derivatives are being explored for their roles in treating neurological disorders and as antimicrobial agents . The versatility of this compound class highlights its importance in drug discovery.

Properties

IUPAC Name

7-bromo-2-piperidin-1-ylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-10-4-5-11-12(8-10)16-13(9-15-11)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUPTQWDHNGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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